molecular formula C17H23FN4OS B4588781 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea

Cat. No.: B4588781
M. Wt: 350.5 g/mol
InChI Key: YDJCTTUAGUDJND-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea is a useful research compound. Its molecular formula is C17H23FN4OS and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.15766071 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Cancer Activity

  • Antitumor Activity in Lung Cancer : A study by Hammam et al. (2005) investigated fluoro-substituted benzo[b]pyran derivatives, including those related to the thiourea family, demonstrating their effectiveness against human cancer cell lines, including lung cancer. Such compounds show anticancer activity at low concentrations compared to traditional drugs (Hammam et al., 2005).

Synthesis and Potential in Psychopharmacology

  • Novel Antipsychotic Agents : Research by Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the specified thiourea. These compounds, through their non-interaction with dopamine receptors, offer a novel potential for antipsychotic drugs (Wise et al., 1987).

Carbonic Anhydrase Inhibition and Cytotoxicity

  • Carbonic Anhydrase Inhibition : A study by Kucukoglu et al. (2016) on polymethoxylated-pyrazoline benzene sulfonamides, closely related to the thiourea compound, showed significant inhibitory effects on carbonic anhydrase enzymes. These compounds also displayed cytotoxic activities against both tumor and non-tumor cell lines (Kucukoglu et al., 2016).

Structural and Vibrational Properties

  • Vibrational Properties and Structural Analysis : Saeed et al. (2011) examined 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, compounds related to the query, focusing on their vibrational spectra and structural properties. This research contributes to understanding the molecular behavior of such compounds (Saeed et al., 2011).

DNA Alkylation in Cancer Therapy

  • DNA Alkylation in Anticancer Drugs : Nguyen et al. (2009) researched psoropermum xanthones and sarcomelicope acridones, which share structural similarities with the thiourea compound. These have implications in DNA alkylation, a critical mechanism in cancer therapy (Nguyen et al., 2009).

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4OS/c1-12-16(20-17(24)19-9-4-10-23-3)13(2)22(21-12)11-14-5-7-15(18)8-6-14/h5-8H,4,9-11H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCTTUAGUDJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea

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